molecular formula C13H13FN2O4 B563184 1-Boc-5-fluoro-3-indazole-carboxylic Acid CAS No. 886368-29-2

1-Boc-5-fluoro-3-indazole-carboxylic Acid

Cat. No. B563184
CAS RN: 886368-29-2
M. Wt: 280.255
InChI Key: OMQIWLDKTZMYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5-fluoro-3-indazole-carboxylic Acid is a chemical compound used for proteomics research . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular formula of 1-Boc-5-fluoro-3-indazole-carboxylic Acid is C13H13FN2O4 . Its molecular weight is 280.25 .


Physical And Chemical Properties Analysis

1-Boc-5-fluoro-3-indazole-carboxylic Acid is a yellow solid . It has a melting point of 280-282°C and a predicted boiling point of 446.9±48.0 °C . Its density is predicted to be 1.37±0.1 g/cm3 . It is soluble in DMSO and Methanol . The compound should be stored at -20°C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 1-Boc-5-fluoro-3-indazole-carboxylic Acid is the 5-HT4 receptor . This receptor plays a crucial role in the transmission of serotonin signals in the brain, which are involved in mood regulation, memory, and learning .

Mode of Action

As an indazolecarboxamide derivative, 1-Boc-5-fluoro-3-indazole-carboxylic Acid acts as an agonist of the 5-HT4 receptor . This means it binds to this receptor and activates it, enhancing the transmission of serotonin signals .

Biochemical Pathways

The activation of the 5-HT4 receptor triggers a cascade of biochemical reactions. These include the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in cell function .

Pharmacokinetics

It is soluble in dmso and methanol , suggesting it may have good bioavailability

Result of Action

The activation of the 5-HT4 receptor by 1-Boc-5-fluoro-3-indazole-carboxylic Acid can lead to various cellular effects, depending on the specific cell type and the downstream proteins affected by the increase in cAMP levels. These effects can include changes in cell excitability, gene expression, and neurotransmitter release .

properties

IUPAC Name

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQIWLDKTZMYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654140
Record name 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-fluoro-3-indazole-carboxylic Acid

CAS RN

886368-29-2
Record name 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.